

Thermodynamic Properties of 1,3-Benzenedithiol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **1,3-Benzenedithiol**

Cat. No.: **B1198324**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1,3-Benzenedithiol**. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this guide also presents data for the closely related compound, Benzenethiol (Thiophenol), to serve as a valuable point of reference. Furthermore, it details the standard experimental and computational methodologies that can be employed to determine the thermodynamic properties of **1,3-Benzenedithiol**.

Physicochemical Properties of 1,3-Benzenedithiol

While extensive thermodynamic data for **1,3-Benzenedithiol** is not readily available, certain fundamental physicochemical properties have been reported. These are summarized in Table 1.

Property	Value	Source
Molecular Formula	$C_6H_6S_2$	--INVALID-LINK--
Molecular Weight	142.24 g/mol	--INVALID-LINK--
Melting Point	24-25 °C	--INVALID-LINK--
Boiling Point	128-129 °C at 16 mmHg	--INVALID-LINK--
Vapor Pressure	0.0477 mmHg at 25 °C	--INVALID-LINK--
Appearance	White or pale yellow crystalline solid or liquid	--INVALID-LINK--
Solubility	Soluble in organic solvents like alcohols, ethers, and ketones; insoluble in water.	--INVALID-LINK--

Thermodynamic Properties of Benzenethiol (Thiophenol) as a Reference

In the absence of comprehensive experimental thermodynamic data for **1,3-Benzenedithiol**, the properties of Benzenethiol (C_6H_5SH) provide a useful comparison for understanding the thermodynamic behavior of aromatic thiols. Table 2 summarizes key thermodynamic parameters for Benzenethiol.

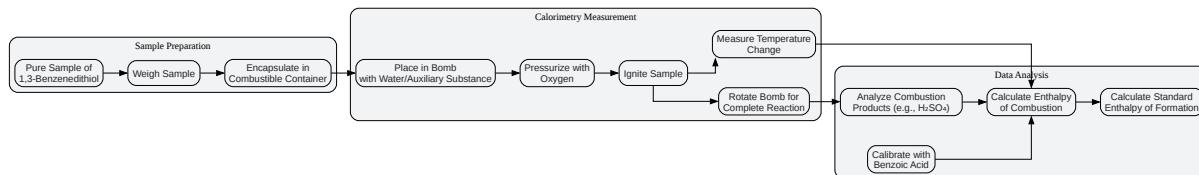
Thermodynamic Property	Value	Units	Source
Standard Molar Enthalpy of Formation (Liquid)	11.7 ± 0.8	kJ/mol	--INVALID-LINK--
Standard Molar Enthalpy of Formation (Gas)	61.1 ± 0.9	kJ/mol	--INVALID-LINK--
Standard Molar Entropy (Liquid)	215.3 ± 1.0	J/mol·K	--INVALID-LINK--
Molar Heat Capacity (Liquid)	173.22	J/mol·K	--INVALID-LINK--
Enthalpy of Vaporization at 298.15 K	49.4	kJ/mol	--INVALID-LINK--
Enthalpy of Fusion	11.45	kJ/mol	--INVALID-LINK--

Experimental Determination of Thermodynamic Properties

The following sections describe the standard experimental protocols that can be used to determine the key thermodynamic properties of **1,3-Benzenedithiol**.

Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic sulfur compound like **1,3-Benzenedithiol** can be determined using rotating-bomb calorimetry. This technique is necessary to ensure that the sulfur is oxidized to a well-defined final state, typically aqueous sulfuric acid.

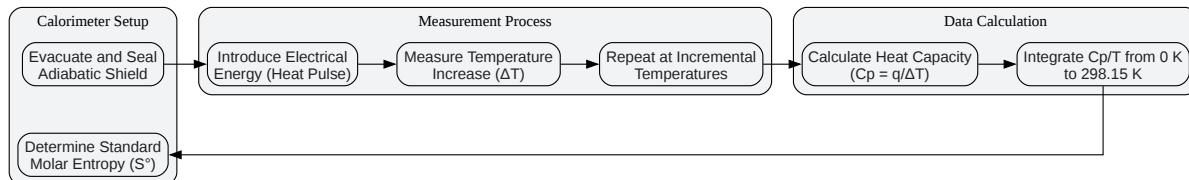
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Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

The process involves combusting a precisely weighed sample in a high-pressure oxygen environment within a rotating bomb. The rotation ensures a complete and uniform reaction, leading to the formation of CO_2 , H_2O , and H_2SO_4 . The heat released during combustion is measured by the temperature rise of the surrounding water bath. By calibrating the calorimeter with a substance of known enthalpy of combustion, such as benzoic acid, the enthalpy of combustion of the sample can be determined. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law.

Heat Capacity and Entropy

The heat capacity (C_p) and, subsequently, the standard molar entropy (S°) of **1,3-Benzenedithiol** can be determined using adiabatic calorimetry. This method measures the amount of heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.



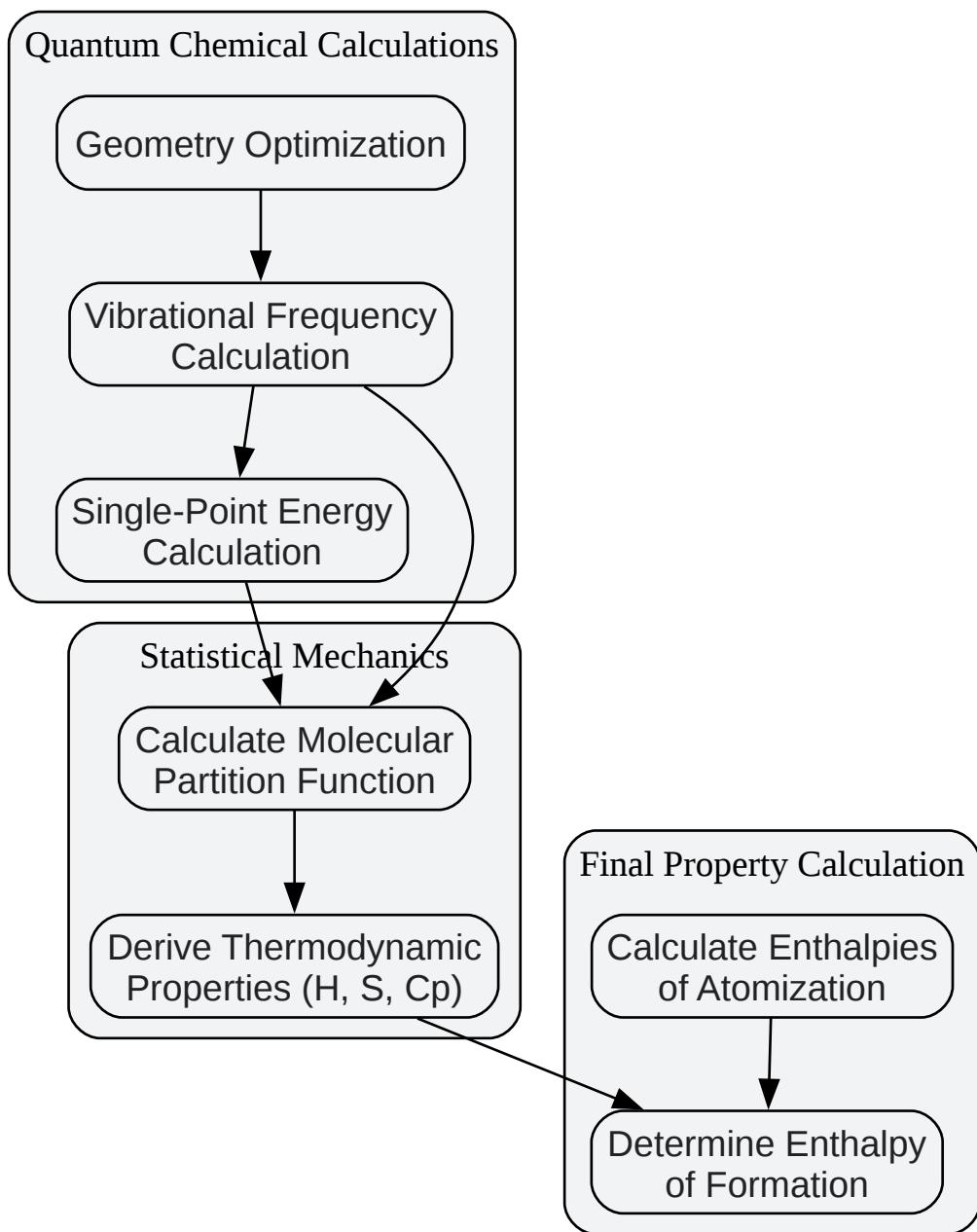
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Caption: Workflow for determining heat capacity and entropy via adiabatic calorimetry.

A known mass of the sample is placed in a calorimeter, which is surrounded by an adiabatic shield to prevent heat loss. A measured amount of electrical energy is supplied to the sample, and the resulting temperature change is precisely recorded. This process is repeated over a range of temperatures, typically starting from near absolute zero. The heat capacity is calculated at each temperature. The standard molar entropy at 298.15 K is then determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K, accounting for the entropies of any phase transitions that occur.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, quantum chemical calculations provide a powerful tool for estimating the thermodynamic properties of molecules like **1,3-Benzenedithiol**. Methods such as Density Functional Theory (DFT) and composite methods like G3 or G4 can be employed to calculate molecular geometries, vibrational frequencies, and electronic energies.



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Caption: Logical workflow for the computational prediction of thermodynamic properties.

This computational approach begins with optimizing the molecular geometry of **1,3-Benzenedithiol**. Subsequently, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal contributions to enthalpy and entropy. A high-level single-point energy calculation is then performed on the optimized geometry. Using statistical

mechanics, these molecular properties are used to calculate the partition function, from which the macroscopic thermodynamic properties such as enthalpy, entropy, and heat capacity can be derived. The enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.

Conclusion

While experimental thermodynamic data for **1,3-Benzeneedithiol** remains scarce, this guide provides the available physicochemical properties and utilizes data from the closely related compound, Benzenethiol, for comparative purposes. The detailed descriptions of established experimental and computational methodologies offer a clear pathway for researchers to obtain the necessary thermodynamic parameters for **1,3-Benzeneedithiol**. Such data is crucial for a fundamental understanding of its chemical behavior and for its application in fields such as drug development and materials science.

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